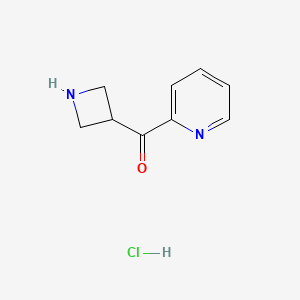
Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride
Overview
Description
Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride is a chemical compound that combines an azetidine ring with a pyridine moiety, linked through a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride typically involves the formation of the azetidine ring followed by its functionalization with the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the azetidine ring can be synthesized through the aza-Michael addition of amines to α,β-unsaturated esters . The pyridine moiety can then be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like copper catalysts for oxidation , reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanone group can yield pyridin-2-yl-methanones , while substitution reactions can introduce a variety of functional groups into the azetidine or pyridine rings.
Scientific Research Applications
Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical processes, while the pyridine moiety can interact with biological receptors and enzymes . These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds like azetidine-2-carboxylic acid share the azetidine ring but differ in their functional groups and applications.
Pyridine derivatives: Pyridin-2-yl-methanone and its analogs have similar structures but may exhibit different reactivities and biological activities.
Uniqueness
Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride is unique due to its combination of the azetidine and pyridine rings, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to compounds with only one of these rings.
Properties
IUPAC Name |
azetidin-3-yl(pyridin-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c12-9(7-5-10-6-7)8-3-1-2-4-11-8;/h1-4,7,10H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETULSAYLHHPTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)C2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















